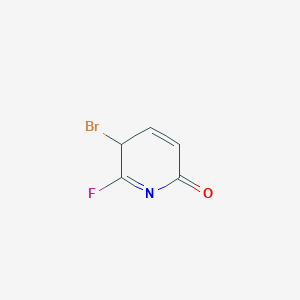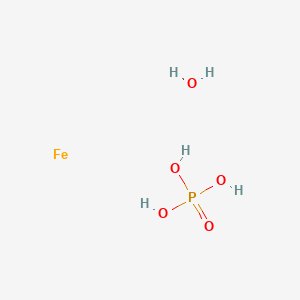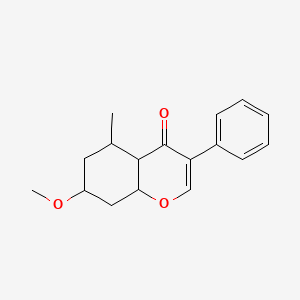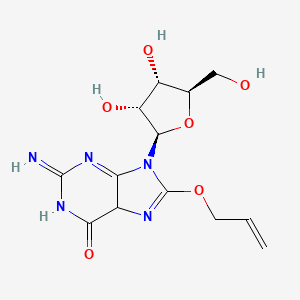
Guanosine, 8-(2-propen-1-yloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine, 8-(2-propen-1-yloxy)-, also known as 8-(Allyloxy)guanosine, is a derivative of guanosine. It is characterized by the presence of an allyloxy group at the 8th position of the guanine base. This compound is known for its potential immunostimulant properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 8-(2-propen-1-yloxy)- typically involves the reaction of guanosine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
These methods often include the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine, 8-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The allyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Allyl bromide, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at the 8th position .
Aplicaciones Científicas De Investigación
Guanosine, 8-(2-propen-1-yloxy)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a biomarker for studying cell signaling and gene expression.
Medicine: Investigated for its potential immunostimulant properties and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of Guanosine, 8-(2-propen-1-yloxy)- involves its interaction with adenosine receptors, particularly A1 and A2A receptors. This interaction modulates adenosine transmission, leading to neuroprotective and immunostimulant effects. Additionally, the compound may influence purinergic metabolism and extracellular adenosine levels .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine: The parent compound without the allyloxy group.
8-Bromoguanosine: A derivative with a bromine atom at the 8th position.
8-Methylguanosine: A derivative with a methyl group at the 8th position.
Uniqueness
Guanosine, 8-(2-propen-1-yloxy)- is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This modification enhances its potential as an immunostimulant and its ability to interact with specific molecular targets.
Propiedades
Fórmula molecular |
C13H17N5O6 |
|---|---|
Peso molecular |
339.30 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-prop-2-enoxy-5H-purin-6-one |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5-8,11,19-21H,1,3-4H2,(H2,14,17,22)/t5-,6?,7-,8-,11-/m1/s1 |
Clave InChI |
NCAVDJPDJONVSI-AJPXHITESA-N |
SMILES isomérico |
C=CCOC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
C=CCOC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide](/img/structure/B12351737.png)
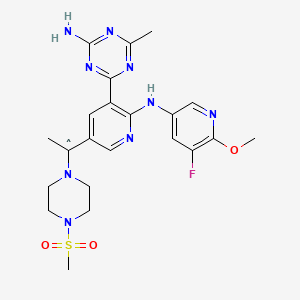
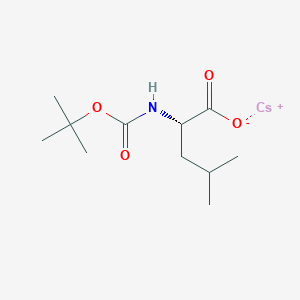
![6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12351774.png)
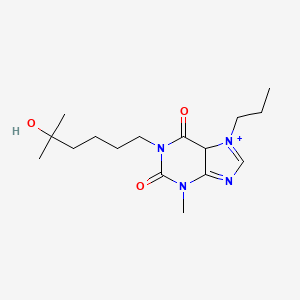
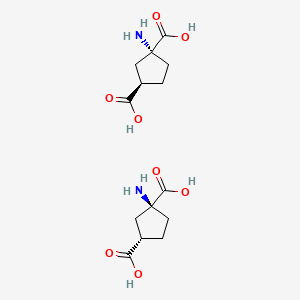
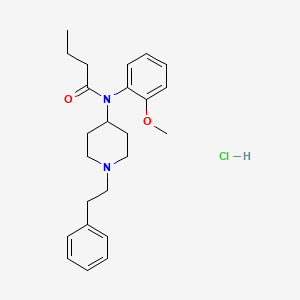
![(E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B12351792.png)
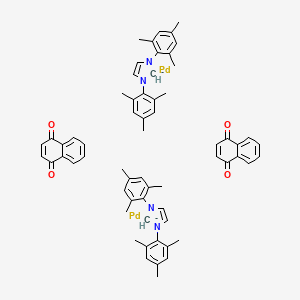
![8-chloro-5-methyl-3,4,6,7,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B12351806.png)

